4-methoxy-1-methyl-6-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,6-dihydropyridine-3-carboxamide
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Overview
Description
4-methoxy-1-methyl-6-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group, an azetidine ring, and a dihydropyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-methyl-6-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using a Suzuki-Miyaura coupling reaction.
Synthesis of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Construction of the Dihydropyridine Core: The dihydropyridine core can be synthesized using a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Final Coupling and Functionalization: The final step involves coupling the pyridine and azetidine rings with the dihydropyridine core, followed by functionalization to introduce the methoxy and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis while maintaining cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-methyl-6-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,6-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Scientific Research Applications
4-methoxy-1-methyl-6-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-1-methyl-6-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target calcium channels, modulating their activity and affecting cellular calcium levels.
Pathways Involved: By influencing calcium signaling pathways, the compound can impact various physiological processes, including muscle contraction, neurotransmission, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine derivative with similar therapeutic applications.
Nicardipine: A dihydropyridine compound used for its vasodilatory effects.
Uniqueness
4-methoxy-1-methyl-6-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,6-dihydropyridine-3-carboxamide is unique due to its specific structural features, such as the trifluoromethyl-substituted pyridine ring and the azetidine moiety. These structural elements may confer distinct chemical and biological properties, differentiating it from other dihydropyridine derivatives .
Properties
Molecular Formula |
C17H17F3N4O3 |
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Molecular Weight |
382.34 g/mol |
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H17F3N4O3/c1-23-9-12(13(27-2)6-15(23)25)16(26)22-11-7-24(8-11)14-5-10(3-4-21-14)17(18,19)20/h3-6,9,11H,7-8H2,1-2H3,(H,22,26) |
InChI Key |
YCKYHWKFJMULHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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